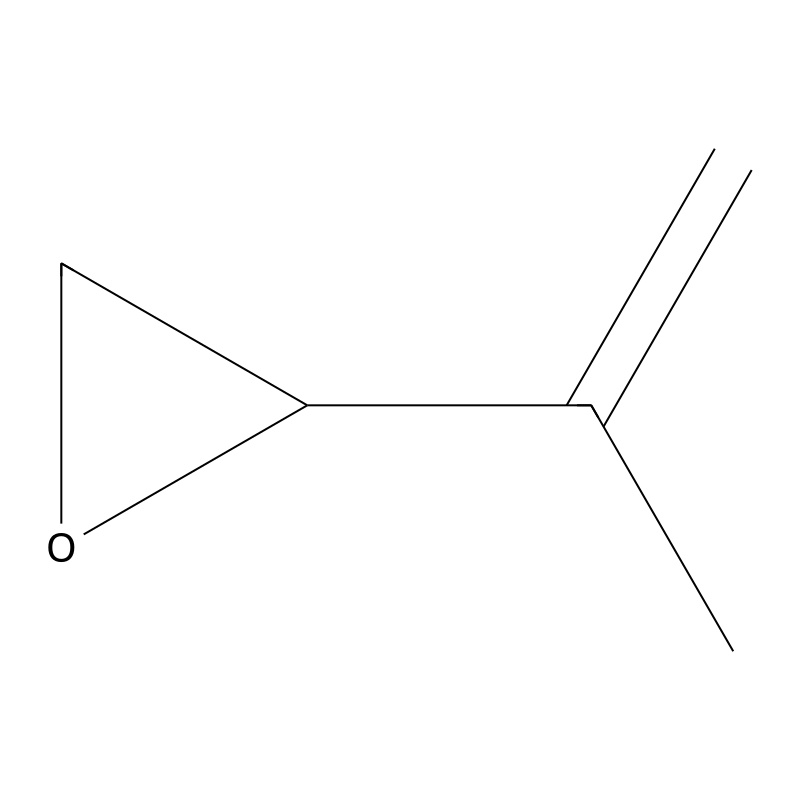

3,4-Epoxy-2-methyl-1-butene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

3,4-Epoxy-2-methyl-1-butene is a reactive organic compound classified as an epoxide, characterized by its three-membered cyclic ether structure. Its molecular formula is , and it has a unique arrangement of atoms that confers significant reactivity. This compound is primarily used as a chemical intermediate in the synthesis of various pharmaceutical compounds due to its ability to undergo further chemical transformations .

- Epoxidation Reactions: It can be synthesized through the epoxidation of conjugated olefins such as isoprene and piperylene using catalysts like silver on alumina. The selectivity for the formation of epoxide isomers is significantly influenced by the structure of the starting materials .

- Ring Opening: The epoxide ring can undergo nucleophilic ring-opening reactions. For instance, when treated with methanol, it forms methoxy derivatives, showcasing its potential for further functionalization .

- Genotoxicity Studies: Research indicates that 3,4-epoxy-2-methyl-1-butene can react with DNA bases, forming adducts that may lead to genotoxic effects. This property has been observed in both in vitro and in vivo studies, making it a compound of interest in toxicology.

3,4-Epoxy-2-methyl-1-butene exhibits significant biological activity, particularly in its genotoxic properties. It has been shown to form adducts with DNA, which can lead to mutations and potentially carcinogenic effects. This makes it a compound of concern in environmental and health studies, particularly regarding exposure to industrial chemicals.

Several methods have been developed for the synthesis of 3,4-epoxy-2-methyl-1-butene:

- Epoxidation of Conjugated Olefins: The most common method involves the epoxidation of isoprene or piperylene using catalysts such as silver on alumina. This method allows for high selectivity towards the desired epoxide .

- Direct Synthesis from 2-Methyl-1,3-butadiene: Another approach involves the direct reaction of 2-methyl-1,3-butadiene with oxidizing agents under controlled conditions to yield the epoxide .

The primary applications of 3,4-epoxy-2-methyl-1-butene include:

- Chemical Intermediate: It serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals.

- Research Tool: Due to its reactivity and biological properties, it is often used in research settings to study mechanisms of DNA interaction and potential carcinogenic pathways.

Studies on the interactions of 3,4-epoxy-2-methyl-1-butene focus on its ability to form adducts with nucleophiles such as DNA bases. These interactions are critical for understanding its genotoxic potential and implications for human health. The compound's reactivity with biological macromolecules makes it a subject of interest in toxicological research.

3,4-Epoxy-2-methyl-1-butene shares structural similarities with other epoxides and alkenes but stands out due to its unique reactivity profile. Below is a comparison with similar compounds:

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| 1,2-Epoxybutane | Epoxide | Less reactive than 3,4-epoxy-2-methyl-1-butene; used in polymerization reactions. |

| 3,4-Epoxyhexane | Epoxide | Similar reactivity but larger size; used in coatings. |

| Allyl glycidyl ether | Epoxide | Used as a reactive diluent; lower genotoxicity compared to 3,4-epoxy-2-methyl-1-butene. |

| Styrene oxide | Epoxide | Known for its use in industrial applications; also exhibits genotoxic properties but differs in mechanism. |

Uniqueness: The unique aspect of 3,4-epoxy-2-methyl-1-butene lies in its specific genotoxic effects and ability to undergo selective reactions that are not as pronounced in other similar compounds.

Molecular Structure and Configuration

3,4-Epoxy-2-methyl-1-butene represents a reactive organic compound classified as an epoxide, characterized by its distinctive three-membered cyclic ether structure . The compound possesses the molecular formula C₅H₈O and exhibits a unique arrangement of atoms that confers significant reactivity due to the presence of the oxirane ring [2]. The International Union of Pure and Applied Chemistry name for this compound is 2-prop-1-en-2-yloxirane, reflecting its structural configuration with an isopropenyl group attached to the oxirane ring [2].

The molecular architecture features a three-membered epoxide ring fused to a methylated alkene chain [3]. The compound is also recognized by several synonyms including 2-(1-methylethenyl)oxirane, isopropenyloxirane, and 3,4-epoxy-2-methylbut-1-ene [5]. The Chemical Abstracts Service registry number 7437-61-8 uniquely identifies this compound in chemical databases [3].

The structural configuration demonstrates the characteristic features of epoxides, where the two carbon-oxygen bonds must always be positioned on the same face of the ring, creating a cis ring junction [24]. This geometric constraint arises from the extreme ring strain that would result from a trans configuration, making such arrangements energetically unfavorable [24].

Fundamental Physical Properties

Molecular Weight and Formula

The compound exhibits a molecular weight of 84.12 grams per mole, as consistently reported across multiple chemical databases [2] [3] [4]. The exact mass has been calculated as 84.057514874 daltons using high-precision computational methods [2]. The molecular formula C₅H₈O indicates the presence of five carbon atoms, eight hydrogen atoms, and one oxygen atom, confirming the unsaturated nature of the molecule with one degree of unsaturation contributed by the alkene functionality and one by the epoxide ring [2] [3].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₈O | [2] [3] |

| Molecular Weight | 84.12 g/mol | [2] [3] [4] |

| Exact Mass | 84.057514874 Da | [2] |

Density and Phase Properties

The density of 3,4-epoxy-2-methyl-1-butene has been determined to be 0.936 grams per cubic centimeter at standard temperature conditions [4]. This relatively low density is characteristic of organic compounds containing significant hydrocarbon content with limited heteroatom incorporation [4]. The compound exists as a liquid phase under ambient conditions, consistent with its molecular weight and structural characteristics [4].

The refractive index has been measured as 1.451 at 20 degrees Celsius, providing important optical properties for identification and characterization purposes [4]. This value falls within the typical range expected for organic compounds of similar molecular composition and structure [4].

Boiling and Melting Points

The boiling point of 3,4-epoxy-2-methyl-1-butene occurs at 101.3 degrees Celsius under standard atmospheric pressure of 760 millimeters of mercury [4]. This relatively moderate boiling point reflects the compound's intermediate molecular weight and the presence of polar functionality that contributes to intermolecular interactions [4]. The volatile nature of the compound at elevated temperatures is consistent with its classification as a reactive intermediate in synthetic chemistry [4].

Melting point data for this specific compound was not definitively established in the available literature, which is common for liquid organic compounds that may not crystallize readily under standard conditions [4].

Spectroscopic Properties

Nuclear Magnetic Resonance Spectra Analysis

Nuclear magnetic resonance spectroscopy provides crucial structural information for 3,4-epoxy-2-methyl-1-butene through characteristic chemical shifts and coupling patterns [32]. The proton nuclear magnetic resonance spectrum reveals distinct signals corresponding to the various hydrogen environments within the molecule [32]. The epoxide ring protons typically appear in the range of 2.5 to 3.5 parts per million, reflecting the deshielding effect of the oxygen atom [32].

The vinyl protons associated with the alkene functionality exhibit characteristic chemical shifts in the 4.5 to 5.5 parts per million region, with the terminal methylene protons showing typical alkene multiplicity patterns [32]. The methyl group attached to the alkene carbon displays a singlet around 1.7 to 2.0 parts per million [32].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the epoxide carbons appearing in the 45 to 65 parts per million range [33]. The alkene carbons are observed in the 110 to 150 parts per million region, consistent with sp² hybridization [33]. Oxygen-17 nuclear magnetic resonance studies of related epoxide compounds have demonstrated chemical shifts in the 50 to 100 parts per million range for the oxirane oxygen [33].

Infrared Spectroscopic Profile

Infrared spectroscopy reveals characteristic absorption bands that enable identification and structural confirmation of 3,4-epoxy-2-methyl-1-butene [34]. The compound exhibits carbon-hydrogen stretching vibrations in the 2850 to 3000 wavenumber region, typical of aliphatic and vinyl hydrogen atoms [34]. The carbon-carbon double bond stretching appears as a medium intensity band around 1620 to 1680 wavenumbers [34].

The epoxide ring contributes distinctive absorption features, including carbon-oxygen stretching vibrations in the 1000 to 1300 wavenumber region [34]. The asymmetric and symmetric ring breathing modes of the oxirane moiety produce characteristic bands that aid in epoxide identification [34]. The out-of-plane bending vibrations of the vinyl hydrogen atoms appear in the 900 to 1000 wavenumber range [34].

The fingerprint region below 1500 wavenumbers contains multiple absorption bands arising from complex vibrational modes involving the entire molecular framework [34]. These bands provide specific spectroscopic signatures for compound identification and purity assessment [34].

Mass Spectrometry Fragmentation Pattern

Mass spectrometry analysis of 3,4-epoxy-2-methyl-1-butene reveals characteristic fragmentation patterns that reflect the molecular structure and reactivity [35]. The molecular ion peak appears at mass-to-charge ratio 84, corresponding to the intact molecular formula [35]. The base peak typically occurs at mass-to-charge ratio 55, resulting from the loss of the formyl radical from the molecular ion [35].

Common fragmentation pathways include the elimination of ethylene (mass 28) to produce a fragment at mass-to-charge ratio 56 [35]. The loss of the methyl radical generates a significant peak at mass-to-charge ratio 69 [35]. Ring-opening fragmentation of the epoxide moiety leads to various rearrangement products and smaller fragment ions [35].

The fragmentation pattern exhibits sensitivity to ionization conditions and instrumental parameters, with electron impact ionization typically producing more extensive fragmentation compared to chemical ionization methods [35]. These mass spectrometric characteristics provide valuable analytical tools for compound identification and quantitative analysis [35].

Conformational Analysis and Stereochemistry

The stereochemical characteristics of 3,4-epoxy-2-methyl-1-butene are dominated by the geometric constraints imposed by the three-membered epoxide ring [24]. The oxirane ring exhibits significant angular strain due to the deviation from ideal tetrahedral bond angles, with internal angles compressed to approximately 60 degrees compared to the preferred 109.5 degrees [24] [29].

The carbon-oxygen bond lengths in the epoxide ring are typically 1.43 to 1.45 angstroms, while the carbon-carbon bond length measures 1.47 to 1.49 angstroms [38]. The carbon-oxygen-carbon bond angle is constrained to 61 to 62 degrees, contributing to the substantial ring strain energy of approximately 25 to 27 kilocalories per mole [24] [25] [29].

The conformational flexibility of the molecule is primarily localized in the isopropenyl substituent, which can adopt various rotational conformations around the carbon-carbon single bond connecting it to the epoxide ring [27]. Computational studies indicate that the preferred conformations minimize steric interactions between the methyl group and the epoxide ring [31].

The high ring strain energy makes the compound thermodynamically unstable relative to ring-opened products, contributing to its characteristic reactivity toward nucleophilic attack [24] [26]. The stereochemistry of the epoxide ring is fixed in a cis configuration, as trans-epoxides are energetically prohibited due to excessive strain [24].

| Structural Parameter | Value | Reference |

|---|---|---|

| C-O Bond Length | 1.43-1.45 Å | [38] |

| C-C Bond Length (ring) | 1.47-1.49 Å | [38] |

| C-O-C Bond Angle | 61-62° | [29] |

| Ring Strain Energy | 25-27 kcal/mol | [24] [25] |